molecular formula C6H13N B12093566 (S)-2-Ethylpyrrolidine

(S)-2-Ethylpyrrolidine

Cat. No.: B12093566
M. Wt: 99.17 g/mol
InChI Key: JFZLDRUSMYBXRI-LURJTMIESA-N
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Description

(S)-2-Ethylpyrrolidine is a chiral amine with a pyrrolidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s chirality and unique structure make it valuable in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Ethylpyrrolidine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-ethylpyrrole using a chiral catalyst. Another method includes the reduction of 2-ethylpyrrolidin-2-one with a chiral reducing agent. These methods typically require specific reaction conditions, such as controlled temperature and pressure, to achieve high enantioselectivity.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale asymmetric hydrogenation processes. These processes utilize advanced chiral catalysts and optimized reaction conditions to ensure high yield and purity. The industrial production methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyrrolidines. These products are valuable intermediates in the synthesis of complex organic molecules.

Scientific Research Applications

(S)-2-Ethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: this compound is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and as a precursor for various fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Ethylpyrrolidine involves its interaction with specific molecular targets. In asymmetric synthesis, the compound acts as a chiral ligand, facilitating the formation of enantioselective products. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to desired biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Ethylpyrrolidine: The enantiomer of (S)-2-Ethylpyrrolidine, with similar chemical properties but different biological activities.

    2-Methylpyrrolidine: A structurally similar compound with a methyl group instead of an ethyl group.

    2-Propylpyrrolidine: Another analog with a propyl group, exhibiting different reactivity and applications.

Uniqueness

This compound is unique due to its specific chirality and the presence of an ethyl group, which imparts distinct chemical and biological properties. Its ability to act as a chiral ligand in asymmetric synthesis sets it apart from other similar compounds.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(2S)-2-ethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1

InChI Key

JFZLDRUSMYBXRI-LURJTMIESA-N

Isomeric SMILES

CC[C@H]1CCCN1

Canonical SMILES

CCC1CCCN1

Origin of Product

United States

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